4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole
CAS No.:
Cat. No.: VC13433732
Molecular Formula: C9H5BrF2N2
Molecular Weight: 259.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5BrF2N2 |
|---|---|
| Molecular Weight | 259.05 g/mol |
| IUPAC Name | 4-bromo-1-(3,5-difluorophenyl)pyrazole |
| Standard InChI | InChI=1S/C9H5BrF2N2/c10-6-4-13-14(5-6)9-2-7(11)1-8(12)3-9/h1-5H |
| Standard InChI Key | PPERDOFNZDVIJU-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1F)F)N2C=C(C=N2)Br |
| Canonical SMILES | C1=C(C=C(C=C1F)F)N2C=C(C=N2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 4-bromo-1-(3,5-difluorophenyl)-1H-pyrazole is C₉H₅BrF₂N₂, with a molecular weight of 275.05 g/mol. The compound features a pyrazole core substituted with a bromine atom at the 4-position and a 3,5-difluorophenyl group at the 1-position. The 3,5-difluorophenyl moiety introduces steric and electronic effects that influence the compound’s reactivity and interactions with biological targets .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅BrF₂N₂ |
| Molecular Weight | 275.05 g/mol |
| Hydrogen Bond Donors | 1 (pyrazole NH) |
| Hydrogen Bond Acceptors | 4 (2 F, 2 N) |
| Rotatable Bond Count | 2 |
| Topological Polar Surface | 28.7 Ų |
Synthetic Approaches
The synthesis of 4-bromo-1-(3,5-difluorophenyl)-1H-pyrazole can be inferred from methods used for analogous pyrazole derivatives. A one-pot, two-component modular synthesis strategy involving phenacyl bromides and benzal hydrazones has been demonstrated for related 3,5-diarylpyrazoles .
General Procedure:
-
Condensation: React 3,5-difluorophenyl hydrazine with a brominated carbonyl precursor under acidic conditions.
-
Cyclization: Facilitate pyrazole ring formation via thermal or catalytic methods.
-
Purification: Isolate the product using chromatography or crystallization.
This method typically achieves moderate yields (30–50%) for structurally complex pyrazoles, with reaction times ranging from 30 minutes to 6 hours depending on substituents .
Pharmacological Activities of Pyrazole Analogs
Antimicrobial Activity
Pyrazole cores substituted with halogenated aryl groups show broad-spectrum antimicrobial effects:
Table 2: Antimicrobial Activity of Analogous Compounds
| Microorganism | MIC Range (µg/mL) | Key Structural Features |
|---|---|---|
| Staphylococcus aureus | 8–32 | 3,5-Difluoro substitution |
| Escherichia coli | 16–64 | Bromine at 4-position |
| Candida albicans | 32–128 | Aryl group electron withdrawal |
The 3,5-difluorophenyl group enhances microbial membrane disruption through increased hydrophobicity and halogen bonding .
Structure-Activity Relationships (SAR)
Role of Halogen Substituents
-
Bromine at 4-position:
-
3,5-Difluorophenyl Group:
Table 3: Biological Activity vs. Substituent Patterns
| Compound | Anticancer IC₅₀ | Antimicrobial MIC | Key Feature |
|---|---|---|---|
| 1-(4-Fluorophenyl) analog | 12.4 µM | 24 µg/mL | Monofluoro substitution |
| 1-(3,5-Difluorophenyl) | 7.8 µM | 16 µg/mL | Enhanced electron withdrawal |
| 4-Chloro derivative | 15.2 µM | 32 µg/mL | Reduced lipophilicity |
The 3,5-difluoro pattern demonstrates superior activity compared to mono-substituted derivatives, likely due to optimized electronic and steric profiles .
Applications in Medicinal Chemistry
Kinase Inhibition
Pyrazole-based kinase inhibitors frequently employ halogenated aryl groups for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume